2,5-dimethylpyridine-4-carboxylic acid hydrochloride
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Overview
Description
2,5-Dimethylpyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2,5-dimethylpyridine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Dimethylpyridine-4-carboxylic acid hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and influencing biochemical reactions.
Comparison with Similar Compounds
- 2,6-Dimethylpyridine-4-carboxylic acid hydrochloride
- 3,5-Dimethylpyridine-4-carboxylic acid hydrochloride
- 2,4-Dimethylpyridine-3-carboxylic acid hydrochloride
Comparison: 2,5-Dimethylpyridine-4-carboxylic acid hydrochloride is unique due to the position of its methyl groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2,5-dimethylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAHQKEGZFYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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